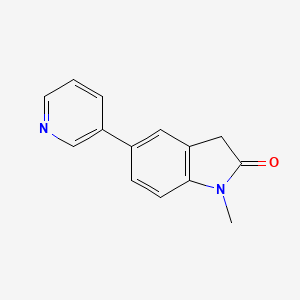

1-Methyl-5-(pyridin-3-yl)indolin-2-one

描述

属性

分子式 |

C14H12N2O |

|---|---|

分子量 |

224.26 g/mol |

IUPAC 名称 |

1-methyl-5-pyridin-3-yl-3H-indol-2-one |

InChI |

InChI=1S/C14H12N2O/c1-16-13-5-4-10(7-12(13)8-14(16)17)11-3-2-6-15-9-11/h2-7,9H,8H2,1H3 |

InChI 键 |

BTCGATPZNVMLHO-UHFFFAOYSA-N |

规范 SMILES |

CN1C(=O)CC2=C1C=CC(=C2)C3=CN=CC=C3 |

产品来源 |

United States |

准备方法

Copper-Catalyzed N-Arylation of 2-Oxindole with 3-Bromopyridine

One of the most direct and documented methods involves the copper-catalyzed N-arylation of 2-oxindole with 3-bromopyridine, followed by methylation to install the N-methyl group.

- Procedure Summary:

- React 2-oxindole (1.00 mmol) with 3-bromopyridine (1.20 mmol) in the presence of copper(I) iodide (CuI, 0.10 mmol) as catalyst and potassium carbonate (K2CO3, 2.0 mmol) as base.

- Use rac-trans-N,N’-dimethylcyclohexane-1,2-diamine (0.20 mmol) as ligand.

- Conduct the reaction in 1,4-dioxane (1.0 mL) under argon atmosphere.

- Heat the sealed reaction vessel in an oil bath until completion (monitored by TLC).

- Work-up involves dilution with ethyl acetate, filtration through silica, concentration, and purification by flash chromatography.

- Outcome:

- 1-(Pyridin-3-yl)indolin-2-one obtained as an off-white solid with 49% yield.

- Subsequent methylation at nitrogen can be performed to yield this compound.

- Characterization:

Methylation of the N-H Indolin-2-one Derivative

Following the synthesis of 1-(pyridin-3-yl)indolin-2-one, methylation of the nitrogen atom is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate or sodium hydride).

- Typical Conditions:

- Dissolve the N-H indolin-2-one derivative in an aprotic solvent (e.g., DMF or acetone).

- Add base and methylating agent dropwise at controlled temperature.

- Stir until reaction completion.

- Purify by recrystallization or chromatography.

This step is crucial to obtain the target this compound with high purity.

Data Table: Summary of Key Preparation Parameters

Analysis and Research Findings

- The copper-catalyzed N-arylation method is the most straightforward and reliable for preparing the 1-(pyridin-3-yl)indolin-2-one intermediate, which can be methylated to the target compound. The moderate yield (around 49%) is typical for such cross-coupling reactions.

- The reaction conditions require inert atmosphere and careful control of temperature and stoichiometry to avoid side reactions.

- Microwave-assisted methods offer significant advantages in terms of reaction speed and scalability but have been more extensively applied to spiro-indolin-2-one derivatives rather than the simple this compound.

- Multi-component reactions and dipolar cycloadditions expand the synthetic toolkit but are more specialized and less directly applicable to the target compound without adaptation.

- Characterization data from literature confirm the identity and purity of the synthesized compounds, supporting the robustness of the copper-catalyzed route.

化学反应分析

Types of Reactions: 1-Methyl-5-(pyridin-3-yl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Formation of oxindole derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Halogenated indole derivatives.

科学研究应用

1-Methyl-5-(pyridin-3-yl)indolin-2-one has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antiviral and antimicrobial agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-Methyl-5-(pyridin-3-yl)indolin-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis . The exact pathways can vary depending on the specific application and target .

相似化合物的比较

Structural and Functional Analogues

Table 1: Comparative Analysis of 1-Methyl-5-(pyridin-3-yl)indolin-2-one and Key Analogues

Structural Differences and Implications

Core Heterocycle: Indolin-2-one: A bicyclic system with a fused benzene and pyrrolidone ring. Pyrrolidin-2-one (Cotinine): A monocyclic five-membered lactam. The lack of aromaticity reduces planar rigidity, limiting its utility in antimicrobial applications but favoring metabolic stability as a nicotine biomarker .

Substituent Effects :

- Both compounds feature a pyridin-3-yl group, which contributes to hydrogen bonding and π-π stacking. However, the indolin-2-one scaffold in the target compound allows for additional hydrophobic interactions due to its fused benzene ring.

Pharmacological Activity

- This compound : As part of the indolin-2-nitroimidazole hybrid series (e.g., 5a–5f), this compound demonstrates potent antibacterial activity. For example, compound 5g (a structural analogue) showed MIC values of ≤2 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cotinine : Lacks direct antimicrobial activity but is widely used in toxicology as a biomarker for nicotine exposure. Its small size and polar lactam group facilitate renal excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。